3-chloro-N,N-bis(2-chloroethyl)aniline

Descripción

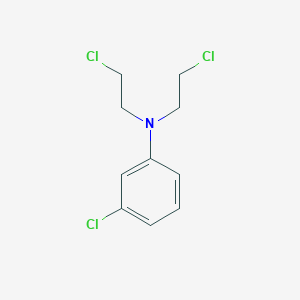

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-N,N-bis(2-chloroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl3N/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLVFJOJWCMQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970530 | |

| Record name | 3-Chloro-N,N-bis(2-chloroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5520-28-5 | |

| Record name | Aniline, m-chloro-N,N-bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-N,N-bis(2-chloroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of 3-chloro-N,N-bis(2-chloroethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-N,N-bis(2-chloroethyl)aniline, a nitrogen mustard derivative of potential interest in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the formation of a di-hydroxyethyl intermediate, followed by chlorination to yield the final product.

Overview of Synthesis Pathway

The synthesis of 3-chloro-N,N-bis(2-chloroethyl)aniline is achieved through a two-step reaction sequence. The first step involves the N,N-bis(hydroxyethylation) of 3-chloroaniline to produce 3-chloro-N,N-bis(2-hydroxyethyl)aniline. This intermediate is then subjected to chlorination, typically using thionyl chloride, to replace the hydroxyl groups with chlorine atoms, yielding the target compound.

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 3-chloro-N,N-bis(2-hydroxyethyl)aniline

This procedure details the N,N-bis(hydroxyethylation) of 3-chloroaniline. Two primary methods are presented: reaction with ethylene oxide or with 2-chloroethanol.

Method A: Reaction with Ethylene Oxide

This method is analogous to the general synthesis of N,N-bis(2-hydroxyethyl)anilines.

-

Reaction Scheme:

Caption: Hydroxyethylation with ethylene oxide.

-

Procedure:

-

In a pressure reactor, dissolve 3-chloroaniline in a suitable solvent such as aqueous acetic acid (e.g., 10%).

-

Cool the solution and introduce a molar excess (at least 2 equivalents) of ethylene oxide.

-

Seal the reactor and heat to a temperature between 100-150°C. The reaction is typically exothermic.

-

Maintain the reaction for 2-6 hours, monitoring the pressure and temperature.

-

After the reaction is complete, cool the reactor to room temperature and cautiously vent any unreacted ethylene oxide.

-

The product can be isolated by distillation under reduced pressure to remove the solvent and any low-boiling impurities.

-

Method B: Reaction with 2-Chloroethanol

This method is adapted from the synthesis of N-(2-Hydroxy-ethyl)-3-chloro-aniline[1].

-

Reaction Scheme:

Caption: Hydroxyethylation with 2-chloroethanol.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a stirrer, add 3-chloroaniline, at least two molar equivalents of 2-chloroethanol, and a slight molar excess of a weak base, such as anhydrous sodium carbonate.

-

Heat the mixture to reflux with stirring for several hours (e.g., 4 hours).

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

The product can be purified by vacuum distillation or recrystallization.

-

Step 2: Synthesis of 3-chloro-N,N-bis(2-chloroethyl)aniline

This procedure details the chlorination of the diol intermediate using thionyl chloride.

-

Reaction Scheme:

Caption: Chlorination of the diol intermediate.

-

Procedure:

-

In a flask equipped with a stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl and SO₂), dissolve 3-chloro-N,N-bis(2-hydroxyethyl)aniline in an inert solvent such as chloroform or toluene.

-

Cool the solution in an ice bath.

-

Slowly add at least two equivalents of thionyl chloride dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours until the evolution of gases ceases.

-

Cool the mixture and carefully quench any excess thionyl chloride by slowly adding it to ice-water.

-

Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The final product can be further purified by vacuum distillation or chromatography.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis, with yields based on analogous reactions reported in the literature.

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Temperature | Time | Yield |

| 1A | 3-Chloroaniline | Ethylene Oxide | 3-chloro-N,N-bis(2-hydroxyethyl)aniline | Acetic Acid/Water | - | 100-150°C | 2-6 h | >95% (estimated) |

| 1B | 3-Chloroaniline | 2-Chloroethanol | 3-chloro-N,N-bis(2-hydroxyethyl)aniline | - | Na₂CO₃ | Reflux | ~4 h | High (not specified)[1] |

| 2 | 3-chloro-N,N-bis(2-hydroxyethyl)aniline | Thionyl Chloride | 3-chloro-N,N-bis(2-chloroethyl)aniline | Chloroform/Toluene | - | 0°C to Reflux | Several hours | 85-99% (analogous) |

Biological Context and Applications

3-chloro-N,N-bis(2-chloroethyl)aniline belongs to the class of nitrogen mustards. These compounds are known for their ability to act as bifunctional alkylating agents. The bis(2-chloroethyl)amine moiety is a key pharmacophore that can form highly reactive aziridinium ions in vivo. These ions can then react with nucleophilic sites on biological macromolecules, most notably DNA.

Caption: General mechanism of action for nitrogen mustards.

The alkylation of DNA can lead to a variety of cytotoxic effects, including:

-

DNA strand breaks: The alkylated DNA is prone to damage.

-

Inhibition of DNA replication and transcription: The presence of bulky adducts on the DNA template can stall the cellular machinery responsible for these processes.

-

DNA cross-linking: The bifunctional nature of the molecule allows it to link two different nucleophilic sites, either on the same DNA strand (intrastrand) or on opposite strands (interstrand). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication.

These cytotoxic properties have led to the extensive investigation and use of nitrogen mustards as anticancer agents in chemotherapy. While the specific biological activity of 3-chloro-N,N-bis(2-chloroethyl)aniline is not extensively documented in publicly available literature, its structural similarity to other known nitrogen mustard antineoplastic agents suggests it would possess similar cytotoxic properties. The 3-chloro substitution on the aniline ring may modulate its electronic properties, reactivity, and metabolic fate, potentially influencing its efficacy and toxicity profile. This makes it a compound of interest for further investigation in drug discovery and development programs focused on novel alkylating agents. Bis(2-chloroethyl)amine hydrochloride is a known intermediate in the synthesis of alkylating agents used in chemotherapy[2].

References

3-chloro-N,N-bis(2-chloroethyl)aniline chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of 3-chloro-N,N-bis(2-chloroethyl)aniline. As a member of the nitrogen mustard class of alkylating agents, this compound holds significant interest for researchers in oncology and medicinal chemistry. While specific experimental data for this particular analog is limited in publicly accessible literature, this document compiles available information on closely related compounds and established structure-activity relationships to offer a detailed profile. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cytotoxic agents.

Chemical Properties

Identity and Structure

-

IUPAC Name: 3-chloro-N,N-bis(2-chloroethyl)aniline

-

Synonyms: 3-Chloro-N,N-bis(2-chloroethyl)benzenamine[1]

-

CAS Number: Not assigned

-

Molecular Formula: C₁₀H₁₂Cl₃N[1]

-

Molecular Weight: 251.004 g/mol [1]

-

InChI: InChI=1S/C10H12Cl3N/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2[1]

-

SMILES: ClCCN(CCCl)c1cccc(Cl)c1[1]

Physicochemical Properties (Predicted and Inferred)

Specific experimental values for melting point, boiling point, and solubility of 3-chloro-N,N-bis(2-chloroethyl)aniline are not available in the cited literature. The data presented in the table below are for the parent compound, N,N-bis(2-chloroethyl)aniline, and related analogs. These values provide an estimate of the expected properties of the 3-chloro derivative.

| Property | Value (N,N-bis(2-chloroethyl)aniline) | Value (3-Chloro-2-methylaniline) | Value (N-Ethyl-N-(2-chloroethyl)aniline) |

| Molecular Weight | 218.13 g/mol [2] | 141.60 g/mol | 183.68 g/mol [3] |

| Melting Point | Not available | 2 °C | 45.5–46.5 °C[3] |

| Boiling Point | Not available | 115-117 °C at 10 mmHg | Not available |

| Density | Not available | 1.185 g/mL at 25 °C | Not available |

| Refractive Index | Not available | n20/D 1.588 | Not available |

Spectral Data

Detailed spectral data for 3-chloro-N,N-bis(2-chloroethyl)aniline is not available. However, the spectra of the parent compound, N,N-bis(2-chloroethyl)aniline, can serve as a reference for structural confirmation.

Table of Spectral Data for N,N-bis(2-chloroethyl)aniline

| Technique | Data Summary |

| ¹³C NMR | Spectra available.[2] |

| FTIR | Spectra available.[2] |

| Raman | Spectrum available.[2] |

| Mass Spectrometry (GC-MS) | Spectra available.[2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-chloro-N,N-bis(2-chloroethyl)aniline is not explicitly described in the reviewed literature. However, a general synthetic route can be proposed based on established methods for the synthesis of other aniline mustards.

Proposed Synthetic Pathway

The synthesis would likely involve the reaction of 3-chloroaniline with an excess of ethylene oxide to form the corresponding dihydroxy intermediate, 3-chloro-N,N-bis(2-hydroxyethyl)aniline. This intermediate would then be chlorinated using a suitable agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the final product.

Caption: Proposed synthesis of 3-chloro-N,N-bis(2-chloroethyl)aniline.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-chloro-N,N-bis(2-hydroxyethyl)aniline

-

To a solution of 3-chloroaniline in an appropriate solvent (e.g., glacial acetic acid), add a molar excess of ethylene oxide at a controlled temperature (typically low to moderate).

-

Stir the reaction mixture for a sufficient period to allow for the completion of the di-alkylation.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Chlorination to 3-chloro-N,N-bis(2-chloroethyl)aniline

-

Dissolve the purified 3-chloro-N,N-bis(2-hydroxyethyl)aniline in an inert solvent (e.g., chloroform, dichloromethane).

-

Slowly add a chlorinating agent (e.g., thionyl chloride) to the solution, maintaining a controlled temperature (often cooled in an ice bath).

-

Reflux the reaction mixture until the conversion is complete, as monitored by TLC or GC-MS.

-

Carefully quench the excess chlorinating agent with ice-water.

-

Separate the organic layer, wash it with a basic solution (e.g., sodium bicarbonate) and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure to obtain the crude product.

-

Purify the final product by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

While no specific studies on the biological activity of 3-chloro-N,N-bis(2-chloroethyl)aniline have been identified, the well-established mechanism of action for aniline mustards provides a strong basis for predicting its cellular effects.

Mechanism of Action: DNA Alkylation

Nitrogen mustards are potent alkylating agents that exert their cytotoxic effects primarily through the covalent modification of DNA. The proposed mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then serves as the electrophile for nucleophilic attack by DNA bases.

Caption: Mechanism of DNA alkylation by aniline mustards.

The primary site of alkylation on DNA is the N7 position of guanine.[4] Following the initial mono-alkylation event, the second chloroethyl arm can undergo a similar activation and react with another guanine residue on the same or opposite DNA strand, leading to intrastrand or interstrand cross-links, respectively.[5] These DNA lesions inhibit critical cellular processes such as DNA replication and transcription, ultimately triggering apoptosis.[6]

Structure-Activity Relationships and Predicted Cytotoxicity

Studies on various substituted aniline mustards have demonstrated that the electronic properties of the substituent on the aniline ring significantly influence the reactivity of the mustard group and, consequently, its cytotoxicity.

-

Electron-withdrawing groups , such as the chloro group at the meta-position, are expected to decrease the electron density on the nitrogen atom. This would slow down the rate of aziridinium ion formation, thereby reducing the reactivity of the mustard.[7]

-

Reduced reactivity can sometimes be advantageous in drug design, potentially leading to a more favorable therapeutic index by allowing the drug to distribute more effectively before extensive hydrolysis or non-specific reactions occur.[8]

-

Targeted delivery of less reactive mustards to DNA, for instance by conjugation to DNA-intercalating moieties, has been shown to enhance their antitumor activity.[9]

Based on these principles, 3-chloro-N,N-bis(2-chloroethyl)aniline is predicted to be a cytotoxic agent, although likely less potent than its unsubstituted or electron-donating-substituted counterparts. Its activity will be directly related to its ability to form DNA cross-links.

Potential Signaling Pathways Involved in Cytotoxicity

The induction of DNA damage by alkylating agents like 3-chloro-N,N-bis(2-chloroethyl)aniline is expected to activate a cascade of cellular signaling pathways, primarily those involved in the DNA damage response (DDR) and apoptosis.

Caption: Potential signaling pathway activated by aniline mustard-induced DNA damage.

Key events in this pathway include:

-

Sensing of DNA lesions: The DNA cross-links are recognized by sensor proteins of the DDR machinery, leading to the activation of key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

Signal transduction: Activated ATM/ATR phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53.

-

Cellular outcomes: Phosphorylation stabilizes and activates p53, which then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The ultimate fate of the cell—repair and survival or programmed cell death—depends on the extent of DNA damage and the cellular context.

Conclusion

3-Chloro-N,N-bis(2-chloroethyl)aniline is a nitrogen mustard with predicted cytotoxic properties stemming from its ability to alkylate DNA. While specific experimental data for this compound are scarce, a comprehensive understanding of its chemical nature and biological potential can be derived from the extensive research on analogous aniline mustards. The presence of a meta-chloro substituent is expected to modulate its reactivity, a factor of significant interest in the design of novel anticancer agents. Further research is warranted to synthesize and characterize this compound and to experimentally validate its cytotoxic profile and mechanism of action. This technical guide provides a foundational resource for initiating such investigations.

References

- 1. 3-Chloro-N,N-bis(2-chloroethyl)benzenamine [lgcstandards.com]

- 2. spectrabase.com [spectrabase.com]

- 3. N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia [en.wikipedia.org]

- 4. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Genetics Analysis of an Aniline Mustard Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA-directed alkylating agents. 1. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the reactivity of the mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA-directed alkylating agents. 3. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the length of the linker chain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-chloro-N,N-bis(2-chloroethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N,N-bis(2-chloroethyl)aniline is a member of the nitrogen mustard class of alkylating agents. These compounds are highly reactive electrophiles that covalently modify cellular macromolecules, with DNA being the primary target. This modification of DNA is the cornerstone of their cytotoxic and anti-neoplastic properties. This technical guide provides a detailed overview of the mechanism of action of 3-chloro-N,N-bis(2-chloroethyl)aniline, focusing on its molecular interactions, the resultant cellular signaling cascades, and methodologies for its study.

Core Mechanism of Action: DNA Alkylation

The defining characteristic of nitrogen mustards, including 3-chloro-N,N-bis(2-chloroethyl)aniline, is their ability to alkylate DNA. This process occurs through a two-step intramolecular cyclization reaction, forming a highly reactive aziridinium ion. This cation is a potent electrophile that readily reacts with nucleophilic sites on DNA bases.

The primary sites of alkylation on DNA are the N7 position of guanine and the N3 position of adenine. The bifunctional nature of 3-chloro-N,N-bis(2-chloroethyl)aniline, possessing two chloroethyl groups, allows for a second alkylation event to occur. This can result in the formation of:

-

Intrastrand cross-links: Linkages between two bases on the same DNA strand.

-

Interstrand cross-links (ICLs): Covalent bonds between bases on opposite strands of the DNA double helix. ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking critical cellular processes such as DNA replication and transcription.

The formation of these DNA adducts and cross-links triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.

Cellular Signaling Pathways

The DNA damage induced by 3-chloro-N,N-bis(2-chloroethyl)aniline activates complex signaling networks designed to address the genomic insult.

DNA Damage Response (DDR) Pathway

The presence of bulky DNA adducts and interstrand cross-links is recognized by cellular surveillance proteins, initiating the DNA Damage Response (DDR). Key players in this pathway include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which phosphorylate a host of downstream targets to orchestrate a coordinated cellular response.

Figure 1. Simplified DNA Damage Response Pathway.

Apoptotic Pathway

If the extent of DNA damage is beyond the cell's repair capacity, the apoptotic program is initiated. This programmed cell death is primarily mediated through the intrinsic (mitochondrial) pathway. The accumulation of DNA damage leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, culminating in the dismantling of the cell.

Figure 2. Intrinsic Apoptotic Pathway Activation.

Quantitative Data

Quantitative data for the specific compound 3-chloro-N,N-bis(2-chloroethyl)aniline is limited in publicly available literature. However, data for related nitrogen mustards can provide a general understanding of the potency of this class of compounds.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Mechlorethamine | L1210 leukemia | Cytotoxicity | IC50 | ~1 µM | General knowledge |

| Chlorambucil | Various | Cytotoxicity | IC50 | 1-10 µM | General knowledge |

| Melphalan | Multiple Myeloma | Cytotoxicity | IC50 | 2-20 µM | General knowledge |

Note: IC50 values are highly dependent on the cell line and experimental conditions. The above values are approximate and for comparative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of DNA alkylating agents like 3-chloro-N,N-bis(2-chloroethyl)aniline.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well plates

-

Cell culture medium

-

3-chloro-N,N-bis(2-chloroethyl)aniline

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-chloro-N,N-bis(2-chloroethyl)aniline for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Figure 3. MTT Assay Workflow.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Culture cells to 60-70% confluency and treat with 3-chloro-N,N-bis(2-chloroethyl)aniline for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (can be stored for weeks).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with 3-chloro-N,N-bis(2-chloroethyl)aniline and harvest.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Conclusion

3-chloro-N,N-bis(2-chloroethyl)aniline exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA adducts and interstrand cross-links. This genomic damage triggers the DNA damage response, culminating in cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for the comprehensive investigation of the molecular and cellular effects of this and other similar DNA alkylating agents. A thorough understanding of these mechanisms is crucial for the development of more effective and targeted cancer therapies.

An In-Depth Technical Guide to 3-chloro-N,N-bis(2-chloroethyl)aniline: Synthesis, Mechanism, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N,N-bis(2-chloroethyl)aniline is a synthetic aromatic nitrogen mustard, a class of bifunctional alkylating agents known for their cytotoxic properties. These compounds are structurally related to sulfur mustards and have been extensively investigated for their potential as anticancer agents. The presence of the bis(2-chloroethyl)amine moiety confers the ability to form covalent linkages with nucleophilic sites in cellular macromolecules, most notably DNA. This interaction disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The chlorine atom at the meta-position of the aniline ring modulates the electronic properties and reactivity of the nitrogen mustard, influencing its biological activity and selectivity. This technical guide provides a comprehensive overview of the available scientific literature on 3-chloro-N,N-bis(2-chloroethyl)aniline, with a focus on its synthesis, mechanism of action, and cytotoxic effects.

Chemical Properties and Synthesis

A summary of the key chemical properties for 3-chloro-N,N-bis(2-chloroethyl)aniline is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Cl₃N | LGC Standards[1] |

| Molecular Weight | 251.004 g/mol | LGC Standards[1] |

| CAS Number | Not explicitly found for the 3-chloro isomer, but related compounds are well-documented. | N/A |

| SMILES | ClCCN(CCCl)c1cccc(Cl)c1 | LGC Standards[1] |

| InChI | InChI=1S/C10H12Cl3N/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2 | LGC Standards[1] |

Experimental Protocol: Synthesis of Substituted N,N-bis(2-chloroethyl)anilines

The following is a general procedure adapted from the synthesis of related aniline mustards, which can be applied to the synthesis of 3-chloro-N,N-bis(2-chloroethyl)aniline[2][3].

Materials:

-

3-chloro-N,N-bis(2-hydroxyethyl)aniline

-

Thionyl chloride (SOCl₂) or other chlorinating agents (e.g., phosphorus pentachloride)[3]

-

Anhydrous solvent (e.g., chloroform, toluene)[3]

-

Ice bath

-

Stirring apparatus

-

Reflux condenser

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol)[3]

Procedure:

-

Preparation of the Diol: The synthesis typically starts from the corresponding dihydroxyethyl derivative, 3-chloro-N,N-bis(2-hydroxyethyl)aniline. This precursor can be synthesized by reacting 3-chloroaniline with two equivalents of ethylene oxide.

-

Chlorination: A solution of 3-chloro-N,N-bis(2-hydroxyethyl)aniline in an anhydrous solvent like chloroform is prepared in a round-bottom flask equipped with a stirrer and a reflux condenser. The flask is cooled in an ice bath[3].

-

Thionyl chloride is added dropwise to the cooled and stirred solution. The reaction is exothermic, and the temperature should be maintained between 30°C and 40°C[3].

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete conversion of the hydroxyl groups to chlorides[3].

-

Work-up and Purification: Upon completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final product, 3-chloro-N,N-bis(2-chloroethyl)aniline[3].

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Mechanism of Action: DNA Alkylation

The primary mechanism of cytotoxicity for nitrogen mustards like 3-chloro-N,N-bis(2-chloroethyl)aniline is the alkylation of DNA[4]. This process involves the formation of a highly reactive aziridinium ion intermediate, which then electrophilically attacks nucleophilic sites on DNA bases.

The bifunctional nature of 3-chloro-N,N-bis(2-chloroethyl)aniline allows for the formation of interstrand cross-links (ICLs) between two different DNA strands, which are particularly cytotoxic lesions[4]. The primary sites of alkylation are the N7 position of guanine and, to a lesser extent, the N3 position of adenine[5]. These ICLs physically prevent the separation of the DNA double helix, thereby inhibiting DNA replication and transcription, which are essential processes for cell division and survival[6].

Biological Activity and Cytotoxicity

The cytotoxic effects of substituted N,N-bis(2-chloroethyl)anilines are influenced by the nature and position of the substituent on the aniline ring. Electron-withdrawing groups, such as the chloro group at the meta-position, are expected to decrease the nucleophilicity of the nitrogen atom, thereby reducing the rate of aziridinium ion formation and moderating the reactivity of the compound[7]. This can potentially lead to increased selectivity towards cancer cells, which may have a higher proliferative rate or deficiencies in DNA repair mechanisms.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxicity data for a selection of substituted aniline mustards from the study by Palmer et al. (1990), which provides a basis for understanding the potential activity of the 3-chloro derivative[7]. The data is presented as the concentration required to inhibit cell growth by 50% (IC₅₀) in UV4 cells, a line defective in the repair of DNA interstrand cross-links.

| Substituent (Position) | IC₅₀ (μM) |

| 4-Amino | 0.004 |

| 4-Methoxy | 0.02 |

| 4-Methyl | 0.06 |

| 3-Methyl | 0.08 |

| H (unsubstituted) | 0.1 |

| 4-Chloro | 0.2 |

| 3-Nitro | >100 |

| 4-Nitro | >100 |

Note: Data for the 3-chloro derivative was not explicitly found in the reviewed literature, but its activity can be inferred to be in the range of the 4-chloro and 3-methyl derivatives.

The data indicates that electron-donating groups (e.g., amino, methoxy) enhance cytotoxicity, while strong electron-withdrawing groups (e.g., nitro) significantly decrease it[7]. The 3-chloro substituent, being moderately electron-withdrawing, is expected to confer a level of cytotoxicity that is less potent than the unsubstituted aniline mustard but more potent than the nitro-substituted analogues.

Cellular Effects: Cell Cycle Arrest and Apoptosis

The formation of DNA cross-links by nitrogen mustards triggers a DNA damage response, leading to the activation of cell cycle checkpoints and, ultimately, programmed cell death (apoptosis)[8][9]. Studies on related compounds have shown that treatment leads to an accumulation of cells in the G2/M phase of the cell cycle[8]. This arrest allows the cell time to repair the DNA damage; however, if the damage is too extensive, the apoptotic cascade is initiated. This often involves the p53 tumor suppressor protein, which can induce the expression of pro-apoptotic proteins[9].

Conclusion

3-chloro-N,N-bis(2-chloroethyl)aniline is a classic example of an aromatic nitrogen mustard with potential as a cytotoxic agent. Its synthesis is achievable through standard organic chemistry procedures, and its mechanism of action is well-understood to involve the alkylation of DNA, leading to the formation of cytotoxic interstrand cross-links. The presence of the 3-chloro substituent modulates its reactivity, which is a key consideration in the design of selective anticancer drugs. While specific quantitative data for this particular analogue is sparse in the public domain, the extensive research on related compounds provides a strong framework for predicting its biological activity. Further studies are warranted to fully characterize the cytotoxic profile of 3-chloro-N,N-bis(2-chloroethyl)aniline against a broader range of cancer cell lines and to elucidate the specific signaling pathways involved in its induction of cell death. This knowledge will be crucial for any future development of this compound as a therapeutic agent.

References

- 1. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic effects of 1,3-bis(2 chloroethyl)-1-nitrosourea (BCNU) on cultured human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]

- 4. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Interstrand Cross-Linking by Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-Bis(2-chloroethyl)-1-nitrosourea enhances the inhibitory effect of Resveratrol on 5-fluorouracil sensitive/resistant colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)-induced Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-chloro-N,N-bis(2-chloroethyl)aniline: A Potent Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N,N-bis(2-chloroethyl)aniline, a member of the nitrogen mustard family, is a bifunctional alkylating agent of significant interest in the fields of medicinal chemistry and oncology. Its cytotoxic properties stem from its ability to form covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and its applications in research and drug development, with a focus on quantitative data and detailed experimental methodologies.

CAS Number: 5520-28-5[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-chloro-N,N-bis(2-chloroethyl)aniline is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂Cl₃N | [1] |

| Molecular Weight | 252.568 g/mol | [1] |

| IUPAC Name | 3-chloro-N,N-bis(2-chloroethyl)aniline | [1] |

| Synonyms | 3-Chloro-N,N-bis(2-chloroethyl)benzenamine | [1] |

| SMILES | ClCCN(CCCl)c1cccc(Cl)c1 | [1] |

| InChI | InChI=1S/C10H12Cl3N/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2 | [1] |

Synthesis

The synthesis of 3-chloro-N,N-bis(2-chloroethyl)aniline typically involves a two-step process starting from 3-chloroaniline. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of 3-chloro-N,N-bis(2-chloroethyl)aniline

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-3-chloroaniline

A mixture of 3-chloroaniline, ethylene oxide or a suitable equivalent, and a catalyst is reacted under controlled temperature and pressure. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the intermediate product, N,N-bis(2-hydroxyethyl)-3-chloroaniline, is isolated and purified.

Step 2: Chlorination of N,N-bis(2-hydroxyethyl)-3-chloroaniline

The purified N,N-bis(2-hydroxyethyl)-3-chloroaniline is then subjected to chlorination. A common method involves reacting the dihydroxy intermediate with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an inert solvent. The reaction is typically carried out at a controlled temperature to prevent unwanted side reactions. The final product, 3-chloro-N,N-bis(2-chloroethyl)aniline, is then isolated, purified by recrystallization or column chromatography, and characterized by spectroscopic methods (e.g., NMR, IR, and MS). A similar process is described for the synthesis of related N,N-bis(2-chloroethyl)anilines, where the corresponding aniline derivative is reacted with bis(2-chloroethyl)amine hydrochloride[2].

Mechanism of Action: DNA Alkylation and Cytotoxicity

The biological activity of 3-chloro-N,N-bis(2-chloroethyl)aniline is attributed to its function as a DNA alkylating agent. The two chloroethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.

The mechanism proceeds through the formation of a highly reactive aziridinium ion intermediate, which then electrophilically attacks the DNA. As a bifunctional agent, one molecule of 3-chloro-N,N-bis(2-chloroethyl)aniline can react with two different guanine bases, leading to the formation of interstrand or intrastrand DNA cross-links. These cross-links are highly cytotoxic as they physically block the separation of DNA strands, thereby inhibiting essential cellular processes like DNA replication and transcription, ultimately triggering programmed cell death (apoptosis). The formation of DNA adducts by nitrogen mustards has been shown to block DNA replication in cancer cells by forming these cytotoxic interstrand cross-links[3].

The general mechanism of DNA alkylation by nitrogen mustards is depicted in the following diagram:

Caption: Mechanism of DNA alkylation by 3-chloro-N,N-bis(2-chloroethyl)aniline.

Applications in Research and Drug Development

3-chloro-N,N-bis(2-chloroethyl)aniline and its analogs are primarily investigated for their potential as anticancer agents. Research focuses on modifying the aniline ring with various substituents to enhance tumor selectivity and reduce systemic toxicity.

One strategy involves the development of hypoxia-selective prodrugs. By introducing a nitro group onto the aniline ring, the cytotoxicity of the nitrogen mustard can be masked. In the hypoxic environment characteristic of solid tumors, the nitro group can be enzymatically reduced to a more activating amino or hydroxylamino group, thereby releasing the active cytotoxic agent preferentially in the tumor tissue. Studies have shown that nitro groups can be used to latentiate aromatic nitrogen mustards, indicating their potential as hypoxia-selective therapeutic agents[4].

Furthermore, nitrogen mustards are incorporated into hybrid molecules to create dual-action drugs. These hybrids combine the DNA alkylating properties of the mustard with another pharmacophore that may target a different cellular pathway, potentially leading to synergistic antitumor effects.

Quantitative Cytotoxicity Data

The cytotoxic potential of nitrogen mustard derivatives is typically evaluated using in vitro cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative IC₅₀ values for various nitrogen mustard-based compounds against different human cancer cell lines. While not specific to 3-chloro-N,N-bis(2-chloroethyl)aniline, this data illustrates the potent anticancer activity of this class of compounds.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Etoposide-Nitrogen Mustard Hybrid (13e) | K562 (Leukemia) | 0.27 | [5] |

| Etoposide-Nitrogen Mustard Hybrid (13e) | K/VP.5 (Etoposide-resistant Leukemia) | 0.85 | [5] |

| Tyrosinamide-Chlorambucil Hybrid (m-16) | MDA-MB-231 (Breast Cancer) | 48.61 | [5] |

| Tyrosinamide-Chlorambucil Hybrid (m-16) | MCF-7 (Breast Cancer) | 31.25 | [5] |

| Cisplatin-Chlorambucil Hybrid (18) | MCF-7 (Breast Cancer) | 3.99 | [5] |

| Cisplatin-Chlorambucil Hybrid (18) | HCT-116 (Colon Cancer) | 4.37 | [5] |

| Cisplatin-Chlorambucil Hybrid (18) | HepG-2 (Liver Cancer) | 4.97 | [5] |

| Cisplatin-Chlorambucil Hybrid (18) | SGC7901 (Gastric Cancer) | 2.97 | [5] |

| Cisplatin-Chlorambucil Hybrid (18) | SGC7901/CDDP (Cisplatin-resistant Gastric Cancer) | 4.23 | [5] |

| Nitrogen Mustard-based Fluorophore (3h) | A549 (Lung Cancer) | 13.1 ± 2.7 | [6] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., 3-chloro-N,N-bis(2-chloroethyl)aniline) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

DNA Interstrand Cross-linking Assay

Objective: To assess the ability of a compound to induce DNA interstrand cross-links.

Methodology:

-

DNA Treatment: Purified plasmid DNA or cellular DNA is treated with the test compound.

-

Denaturation: The treated DNA is denatured by heating or alkaline treatment.

-

Gel Electrophoresis: The denatured DNA is subjected to agarose gel electrophoresis.

-

Visualization: The DNA is visualized by staining with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Analysis: Cross-linked DNA will renature and migrate as a double-stranded band, while non-cross-linked DNA will remain single-stranded and migrate faster. The intensity of the bands is quantified to determine the extent of cross-linking.

Analytical Quantification by UPLC-MS/MS

Objective: To accurately quantify the concentration of 3-chloro-N,N-bis(2-chloroethyl)aniline in a sample matrix. A similar method has been established for the quantification of the related compound bis(2-chloroethyl)amine hydrochloride[7].

Methodology:

-

Chromatographic Separation:

-

Column: A suitable C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mmol·L⁻¹ ammonium hydrogen carbonate) and an organic solvent (e.g., acetonitrile) is employed.

-

Flow Rate: A typical flow rate is around 0.3 mL·min⁻¹.

-

Column Temperature: The column is maintained at a constant temperature (e.g., 20 °C).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

-

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples.

The workflow for a typical analytical quantification experiment is illustrated below:

References

- 1. 3-Chloro-N,N-bis(2-chloroethyl)benzenamine [lgcstandards.com]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride in trazodone hydrochloride by UPLC-MS/MS | Yao Xue Xue Bao;(12): 1439-1443, 2021. | WPRIM [pesquisa.bvsalud.org]

Spectral Analysis of 3-chloro-N,N-bis(2-chloroethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-chloro-N,N-bis(2-chloroethyl)aniline. These predictions are based on the known spectral data of structurally similar compounds, including N,N-bis(2-chloroethyl)aniline and various chlorinated aromatic molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.2 - 7.3 | t | 1H | Ar-H (H5) |

| ~ 6.7 - 6.9 | m | 3H | Ar-H (H2, H4, H6) |

| ~ 3.7 - 3.8 | t | 4H | -N-CH₂- |

| ~ 3.6 - 3.7 | t | 4H | -CH₂-Cl |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 148 | Ar-C (C1) |

| ~ 135 | Ar-C (C3) |

| ~ 130 | Ar-C (C5) |

| ~ 118 | Ar-C (C4) |

| ~ 117 | Ar-C (C6) |

| ~ 113 | Ar-C (C2) |

| ~ 53 | -N-CH₂- |

| ~ 40 | -CH₂-Cl |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1580 | Medium-Strong | Aromatic C=C stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C stretch |

| 1360 - 1310 | Medium | C-N stretch |

| 800 - 600 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 251/253/255 | High | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern for 3 Cl atoms |

| 202/204 | Medium | [M - CH₂Cl]⁺ |

| 167/169 | Medium | [M - N(CH₂CH₂Cl)₂]⁺ |

| 49 | High | [CH₂Cl]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS spectral data for aromatic amines containing chloroalkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and proton/carbon environments of the analyte.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 3-chloro-N,N-bis(2-chloroethyl)aniline.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion Electrospray Ionization-Mass Spectrometer (ESI-MS).

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). The presence of three chlorine atoms will result in a characteristic isotopic cluster at M, M+2, and M+4.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

An In-depth Technical Guide to the Safe Handling of 3-chloro-N,N-bis(2-chloroethyl)aniline

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for 3-chloro-N,N-bis(2-chloroethyl)aniline. The following guide is based on data from the closely related structural analogs, N,N-bis(2-chloroethyl)aniline (Aniline Mustard) and Bis(2-chloroethyl)amine hydrochloride , as well as established best practices for handling potent alkylating agents and cytotoxic compounds. Extreme caution is advised when handling this compound.

Introduction

3-chloro-N,N-bis(2-chloroethyl)aniline is a substituted aromatic nitrogen mustard. Nitrogen mustards are a class of potent alkylating agents known for their high reactivity and toxicity, including vesicant (blistering) properties, mutagenicity, and carcinogenicity.[1][2] Due to these inherent hazards, strict adherence to safety protocols is paramount for all personnel involved in its handling, use, and disposal. This guide provides a comprehensive overview of the known hazards, recommended handling procedures, and emergency response protocols to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on its structural similarity to other nitrogen mustards, 3-chloro-N,N-bis(2-chloroethyl)aniline is anticipated to be a highly hazardous substance. The GHS classification for the closely related compound, bis(2-chloroethyl)amine hydrochloride, is used here as a conservative estimate of the potential hazards.[3][4]

Anticipated GHS Classification:

-

Pictograms:

-

corrosion

-

health hazard

-

exclamation mark

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets of analogous compounds.[3][5] Key statements include:

-

P201: Obtain special instructions before use.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Physical and Chemical Properties

The physical and chemical properties of 3-chloro-N,N-bis(2-chloroethyl)aniline are not well-documented. The table below lists the available data for the parent compound, N,N-bis(2-chloroethyl)aniline (Aniline Mustard).

| Property | Value (for N,N-bis(2-chloroethyl)aniline) |

| CAS Number | 553-27-5 |

| Molecular Formula | C₁₀H₁₃Cl₂N |

| Molecular Weight | 218.12 g/mol [6][7] |

| Appearance | Solid, stout prisms from methanol[6][7] |

| Boiling Point | 304.1°C at 760 mmHg[6] |

| Flash Point | 137.7°C[6] |

| Density | 1.19 g/cm³[6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[6] |

Toxicological Information

Quantitative toxicological data for 3-chloro-N,N-bis(2-chloroethyl)aniline is not available. Aniline mustards are known to be highly toxic via all routes of exposure (inhalation, ingestion, and dermal contact).[7] They are potent alkylating agents that can cause severe damage to DNA and other cellular macromolecules, leading to cytotoxicity, mutagenicity, and carcinogenicity.[1] High levels of exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[8]

| Compound | Route | Species | LD50 |

| 4-Chloroaniline | Oral | Rat | 301 mg/kg |

| Bis(2-chloroethyl)amine hydrochloride | Intraperitoneal | Rat | 100 mg/kg |

Data for structurally related compounds.

Experimental Protocols

Due to the high toxicity of this compound, all work must be conducted within a designated area in a certified chemical fume hood or a glove box.[9][10]

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. The following must be worn at all times:[11]

-

Gloves: Double-gloving with chemically resistant nitrile gloves is mandatory. Gloves should be changed frequently and immediately upon contamination.

-

Eye Protection: Chemical splash goggles and a face shield.

-

Lab Coat: A disposable, solid-front, back-closing gown with tight-fitting cuffs.

-

Respiratory Protection: For procedures with a high risk of aerosol generation, a NIOSH-approved respirator is required.

Weighing and Handling Protocol

-

Preparation: Before handling the compound, ensure the designated work area in the fume hood is clean and free of clutter. Prepare all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers.

-

Weighing: Weigh the solid compound in a disposable weigh boat within the fume hood. Use a dedicated set of spatulas and tools for this compound.

-

Dissolving: Add the solvent to the solid in a suitable container, ensuring the container is kept closed as much as possible.

-

Post-Handling: After use, decontaminate all surfaces and equipment with a suitable decontamination solution (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate). Dispose of all contaminated materials as hazardous waste.

Decontamination and Waste Disposal

All materials that come into contact with 3-chloro-N,N-bis(2-chloroethyl)aniline must be treated as hazardous waste.[12][13]

-

Liquid Waste: Collect in a dedicated, sealed, and clearly labeled waste container.

-

Solid Waste: All contaminated PPE, weigh boats, and other disposables must be collected in a labeled, sealed plastic bag and disposed of as cytotoxic waste.

-

Decontamination: A freshly prepared solution of sodium hypochlorite (bleach) can be used to decontaminate surfaces, followed by a rinse with a quenching agent like sodium thiosulfate to neutralize the bleach.

Emergency Procedures

Spills

-

Minor Spill (inside fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, cover the spill with an absorbent material.

-

Carefully collect the absorbent material into a sealed, labeled hazardous waste container.

-

Decontaminate the area with a suitable decontamination solution.

-

-

Major Spill (outside fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and prevent entry.

-

Contact the institution's emergency response team.

-

Personal Exposure

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[14][15]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][15]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Visualizations

Safe Handling Workflow

Caption: A logical workflow for the safe handling of 3-chloro-N,N-bis(2-chloroethyl)aniline.

Emergency Response for Exposure

Caption: Decision tree for immediate response to personal exposure incidents.

References

- 1. Mustard vesicating agents–induced toxicity in the skin tissue and silibinin as a potential countermeasure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mustard Gas and Chlorine Toxicity [flipper.diff.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sdfine.com [sdfine.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. N,N-BIS(2-CHLOROETHYL)ANILINE - Safety Data Sheet [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. aarti-industries.com [aarti-industries.com]

- 9. osha.gov [osha.gov]

- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 11. sps.nhs.uk [sps.nhs.uk]

- 12. scribd.com [scribd.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 15. nj.gov [nj.gov]

Structural Analogs of 3-Chloro-N,N-bis(2-chloroethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of structural analogs of 3-chloro-N,N-bis(2-chloroethyl)aniline, a member of the nitrogen mustard class of alkylating agents. This document provides a comprehensive overview of their synthesis, biological activity, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols.

Introduction

Nitrogen mustards are a class of bifunctional alkylating agents known for their cytotoxic properties, which has led to their use as anticancer agents.[1] The parent compound, N,N-bis(2-chloroethyl)aniline (aniline mustard), and its derivatives function by forming highly reactive aziridinium ions that can alkylate nucleophilic sites on macromolecules, most notably DNA.[1] This leads to the formation of monoadducts and interstrand cross-links, ultimately triggering cell cycle arrest and apoptosis.[2][3]

The substitution on the aniline ring plays a crucial role in modulating the reactivity and biological activity of these compounds. Electron-donating groups tend to increase the rate of aziridinium ion formation and, consequently, the alkylating activity, while electron-withdrawing groups have the opposite effect.[4] The 3-chloro substituent in 3-chloro-N,N-bis(2-chloroethyl)aniline is an electron-withdrawing group that deactivates the mustard, leading to a slower rate of hydrolysis and potentially altered biological properties compared to the unsubstituted aniline mustard.[4] This guide will delve into the synthesis of such analogs, their cytotoxic effects, and the signaling pathways they induce.

Synthesis of Structural Analogs

The synthesis of N,N-bis(2-chloroethyl)aniline and its analogs generally involves a two-step process starting from the corresponding aniline derivative.

General Synthetic Pathway

The typical synthetic route involves the initial reaction of a substituted aniline with an excess of ethylene oxide to yield the corresponding N,N-bis(2-hydroxyethyl)aniline derivative. This intermediate is then chlorinated using a suitable agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to afford the final N,N-bis(2-chloroethyl)aniline analog.

Caption: General synthetic scheme for N,N-bis(2-chloroethyl)aniline analogs.

Experimental Protocol: Synthesis of N,N-bis(2-chloroethyl)-p-toluidine

This protocol, adapted from a patented method for a related compound, illustrates the general procedure that can be modified for 3-chloroaniline.[5]

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-p-toluidine

-

A mixture of 288 grams of p-toluidine and 150 ml of 4 N aqueous acetic acid is thoroughly mixed and cooled to approximately 5°C.[5]

-

220 g of liquefied ethylene oxide are added to the mixture with constant stirring, while maintaining the temperature at about 5°C.[5]

-

The temperature is subsequently allowed to rise to ambient temperature.

-

The reaction product, N,N-bis(2-hydroxyethyl)-p-toluidine, is obtained in substantially quantitative yields and can be extracted into a chloroform phase.[5]

Step 2: Synthesis of N,N-bis(2-chloroethyl)-p-toluidine

-

The chloroform layer containing the dihydroxyethyl compound is reacted with a slight excess of phosphorus pentachloride, which is added incrementally with constant stirring.[5]

-

The temperature is raised to about 50°C and refluxed until the halogenation of the hydroxy groups is complete.[5]

-

The reaction mixture is then added to ice water to decompose any remaining chlorinating agent.[5]

-

The layers of chloroform and water are separated, and the chloroform layer is washed until neutral.

-

Upon azeotropic distillation of the chloroform, N,N-bis(2-chloroethyl)-p-toluidine is obtained in about 80% yield.[5]

Biological Activity and Cytotoxicity

The cytotoxic effects of aniline mustards are directly linked to their ability to alkylate DNA. The nature and position of the substituent on the aniline ring significantly influence this activity.

Structure-Activity Relationship

The cytotoxicity of aniline mustards is generally correlated with the electronic properties of the aromatic substituent, as described by the Hammett electronic parameter (σ).[4]

-

Electron-donating groups (e.g., -NH₂, -OH, -OCH₃) increase the electron density on the nitrogen atom, facilitating the formation of the aziridinium ion and thus increasing the rate of hydrolysis and alkylation. This generally leads to higher cytotoxicity.

-

Electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density on the nitrogen atom, slowing down the formation of the aziridinium ion. This results in a more stable compound with a longer half-life and generally lower acute cytotoxicity.[4]

The following table summarizes the hydrolytic half-lives and aerobic cytotoxicity of a series of substituted aniline mustards against UV4 cells, demonstrating the effect of the substituent's electronic nature.

| Substituent (X) | Hammett σ | Hydrolytic Half-life (h) | Aerobic IC₅₀ (µM) |

| 4-NH₂ | -0.66 | 0.13 | 0.04 |

| 4-OH | -0.37 | 0.4 | 0.15 |

| 4-OCH₃ | -0.27 | 0.8 | 0.3 |

| 4-CH₃ | -0.17 | 1.5 | 0.6 |

| H | 0.00 | 3.0 | 1.2 |

| 4-Cl | +0.23 | 8.0 | 3.5 |

| 3-Cl | +0.37 | - | - |

| 4-COCH₃ | +0.50 | 25 | 10 |

| 4-CN | +0.66 | 50 | 20 |

| 4-NO₂ | +0.78 | >100 | 70 |

Data adapted from Denny & Wilson, 1991.[4] Note: Specific data for the 3-chloro analog was not available in the cited source, but its properties can be inferred from its Hammett constant.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., structural analogs of 3-chloro-N,N-bis(2-chloroethyl)aniline) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathways

The primary mechanism of action of nitrogen mustards is the alkylation of DNA, which triggers a cascade of cellular responses, ultimately leading to apoptosis.

DNA Alkylation

Nitrogen mustards form reactive aziridinium ions that covalently bind to nucleophilic sites on DNA, primarily the N7 position of guanine and the N3 position of adenine.[2] This can result in:

-

Monoadducts: Alkylation of a single base.

-

Interstrand Cross-links (ICLs): Covalent linkage of the two strands of the DNA double helix, which is the most cytotoxic lesion as it blocks DNA replication and transcription.[2]

Caption: DNA alkylation by nitrogen mustards leading to apoptosis.

DNA Damage Response and Apoptotic Signaling

The DNA lesions created by nitrogen mustards activate the DNA Damage Response (DDR) pathway.[3][6] This complex signaling network attempts to repair the damage but can trigger apoptosis if the damage is too extensive.

Key signaling pathways involved include:

-

ATM/ATR Pathway: The kinases ATM and ATR are key sensors of DNA damage that initiate the DDR cascade.[3][6]

-

p53 Activation: The tumor suppressor protein p53 is stabilized and activated in response to DNA damage, leading to cell cycle arrest and apoptosis.[3]

-

Mitochondrial (Intrinsic) Apoptosis Pathway: Nitrogen mustards can induce the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and effector caspases like caspase-3 and -7.[2]

-

Endoplasmic Reticulum (ER) Stress: Nitrogen mustards have also been shown to induce ER stress, which can, in turn, activate MAPK signaling pathways (p38, ERK1/2, and JNKs) that contribute to apoptosis.[7]

Caption: Signaling pathways induced by nitrogen mustards leading to apoptosis.

Conclusion

The structural modification of N,N-bis(2-chloroethyl)aniline, particularly at the 3-position with a chloro group, provides a means to modulate the reactivity and cytotoxic profile of this class of alkylating agents. The principles of synthesis, structure-activity relationships, and the underlying mechanisms of action outlined in this guide offer a foundational understanding for researchers and drug development professionals. Further investigation into specific analogs of 3-chloro-N,N-bis(2-chloroethyl)aniline is warranted to explore their potential as targeted chemotherapeutic agents with improved efficacy and reduced toxicity. The detailed experimental protocols provided herein can serve as a starting point for such investigations.

References

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline - Google Patents [patents.google.com]

- 6. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jgpt.rutgers.edu [jgpt.rutgers.edu]

Potential Biological Activity of 3-chloro-N,N-bis(2-chloroethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N,N-bis(2-chloroethyl)aniline is a nitrogen mustard derivative belonging to the class of bifunctional alkylating agents. Compounds of this nature are of significant interest in oncology research due to their ability to form covalent adducts with biological macromolecules, primarily DNA. This mechanism disrupts essential cellular processes, leading to cytotoxicity and the inhibition of tumor growth. This technical guide provides a comprehensive overview of the potential biological activity of 3-chloro-N,N-bis(2-chloroethyl)aniline, summarizing available data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Introduction

Nitrogen mustards represent a foundational class of chemotherapeutic agents. Their cytotoxic effects are primarily attributed to the presence of the bis(2-chloroethyl)amino group, which, under physiological conditions, forms a highly reactive aziridinium ion. This intermediate readily reacts with nucleophilic centers on cellular macromolecules. 3-chloro-N,N-bis(2-chloroethyl)aniline, as a specific analogue, has been investigated for its potential as an anticancer agent. The chloro-substitution on the aniline ring modifies the electronic properties of the molecule, influencing its reactivity and, consequently, its biological activity.

Mechanism of Action: DNA Alkylation

The principal mechanism of action for 3-chloro-N,N-bis(2-chloroethyl)aniline is the alkylation of DNA. This process is initiated by the intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly electrophilic aziridinium ion. This cation is then subject to nucleophilic attack by DNA bases, most commonly the N7 position of guanine. Following this initial alkylation, the second 2-chloroethyl arm can undergo a similar cyclization and react with another DNA base. This can result in the formation of DNA monoadducts, intrastrand cross-links (linking two bases on the same DNA strand), or interstrand cross-links (linking bases on opposite DNA strands). Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Cytotoxicity Data

| Compound | Substituent | Log(1/C) (M)-1 |

| 3-chloro-N,N-bis(2-chloroethyl)aniline | 3-Cl | 4.92 |

| N,N-bis(2-chloroethyl)aniline | H | 5.25 |

| 4-chloro-N,N-bis(2-chloroethyl)aniline | 4-Cl | 4.80 |

| 3-methyl-N,N-bis(2-chloroethyl)aniline | 3-Me | 5.40 |

| 4-methyl-N,N-bis(2-chloroethyl)aniline | 4-Me | 5.61 |